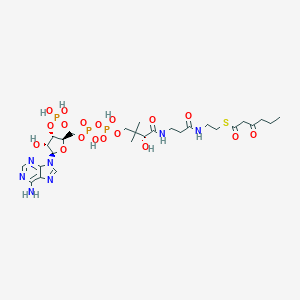

3-Ketohexanoyl-CoA

説明

特性

CAS番号 |

19774-86-8 |

|---|---|

分子式 |

C27H44N7O18P3S |

分子量 |

879.7 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexanethioate |

InChI |

InChI=1S/C27H44N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-14,16,20-22,26,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20-,21-,22+,26-/m1/s1 |

InChIキー |

NFOYYXQAVVYWKV-HDRQGHTBSA-N |

異性体SMILES |

CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

正規SMILES |

CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

物理的記述 |

Solid |

同義語 |

3-ketohexanoyl-CoA 3-ketohexanoyl-coenzyme A coenzyme A, 3-ketohexanoyl- |

製品の起源 |

United States |

Foundational & Exploratory

The Pivotal Role of 3-Ketohexanoyl-CoA in Fatty Acid Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketohexanoyl-CoA is a critical, short-lived intermediate in the cyclical process of fatty acid elongation, a fundamental anabolic pathway essential for the synthesis of lipids required for membrane structure, energy storage, and signaling. This technical guide provides an in-depth exploration of the role of this compound, detailing its formation, conversion, and the enzymes that catalyze these transformations. We present a comprehensive overview of the fatty acid elongation cycle, with a specific focus on the integration and metabolism of this six-carbon 3-ketoacyl-CoA species. This document includes detailed experimental protocols for the assay of key enzymes, quantitative data on enzyme kinetics where available, and logical diagrams to visualize the biochemical pathways and experimental workflows. This guide is intended to be a valuable resource for researchers investigating fatty acid metabolism and for professionals involved in the development of therapeutic agents targeting these pathways.

Introduction to Fatty Acid Synthesis and Elongation

Fatty acid synthesis is a vital metabolic process that occurs in two primary cellular locations: the cytosol and the mitochondria.[1] Cytosolic fatty acid synthesis (FAS I) is responsible for the de novo synthesis of fatty acids, primarily producing palmitate (a 16-carbon saturated fatty acid) from acetyl-CoA. In contrast, the fatty acid elongation (FAE) system, located in the endoplasmic reticulum and mitochondria (FAS II), is responsible for extending the carbon chain of pre-existing fatty acids.[2][3] This elongation process is crucial for generating the diverse array of fatty acids with varying chain lengths required for cellular functions.

The fatty acid elongation cycle is a four-step process that iteratively adds two-carbon units, derived from malonyl-CoA, to an acyl-CoA primer. This compound emerges as a key intermediate during the elongation of a four-carbon acyl-CoA (butyryl-CoA).

The Fatty Acid Elongation Cycle: The Journey of this compound

The elongation of a fatty acyl-CoA chain involves a recurring sequence of four enzymatic reactions. The central role of this compound is situated within the second fatty acid elongation cycle, following the initial cycle that extends acetyl-CoA to butyryl-CoA.

Step 1: Condensation - Formation of this compound

The cycle begins with the condensation of a four-carbon acyl-CoA, butyryl-CoA, with a two-carbon unit from malonyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA synthase (KCS) , a key rate-limiting enzyme in the elongation process.[4] The product of this condensation is this compound, a six-carbon β-ketoacyl-CoA. The KCS enzyme family exhibits substrate specificity, with different isoforms preferentially elongating acyl-CoAs of varying chain lengths.[5][6]

Step 2: Reduction - Conversion to 3-Hydroxyhexanoyl-CoA

The newly formed this compound is then reduced to 3-hydroxyhexanoyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA reductase (KCR) , an NADPH-dependent enzyme.[7] This step is crucial for removing the keto group at the β-carbon, a necessary modification for the subsequent dehydration reaction.

Step 3: Dehydration - Formation of Hexenoyl-CoA

The 3-hydroxyhexanoyl-CoA intermediate undergoes dehydration, where a molecule of water is removed to create a double bond between the α and β carbons. This reaction, catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD) , results in the formation of trans-2-hexenoyl-CoA.

Step 4: Reduction - Formation of Hexanoyl-CoA

The final step of the elongation cycle is the reduction of the double bond in trans-2-hexenoyl-CoA to yield a saturated six-carbon acyl-CoA, hexanoyl-CoA. This reaction is catalyzed by trans-2-enoyl-CoA reductase (TER) and also utilizes NADPH as the reducing agent. The resulting hexanoyl-CoA can then serve as the substrate for the next round of elongation, where it will be condensed with another molecule of malonyl-CoA to form 3-oxooctanoyl-CoA.

Quantitative Data

While extensive kinetic data for the enzymes of the fatty acid elongation complex exists for long-chain substrates, specific data for short-chain substrates like this compound is less abundant in the literature. The following table summarizes available relevant data and highlights areas where further research is needed.

| Enzyme | Substrate | Organism/System | Km | Vmax | kcat | Reference |

| 3-Ketoacyl-CoA Synthase (KCS) | Butyryl-CoA (C4) | Saccharomyces cerevisiae | ~50 µM | - | - | [8] |

| 3-Ketoacyl-CoA Synthase (KCS) | Hexanoyl-CoA (C6) | Saccharomyces cerevisiae | ~40 µM | - | - | [8] |

| 3-Ketoacyl-CoA Reductase (KCR) | Acetoacetyl-CoA (C4) | Vibrio furnissii | Significantly lower rate than with DL-hydroxybutyryl-CoA | - | - | [9] |

| Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) | C6-ketoacyl-CoA | Rat Liver Mitochondria | - | - | - | [10] |

Note: The data presented is often from studies on homologous enzymes or related substrates due to the scarcity of direct kinetic studies on this compound. The values should be considered indicative rather than absolute for all biological systems.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the enzymes involved in its metabolism.

Synthesis of this compound

The availability of this compound is often a limiting factor for in vitro studies. A chemo-enzymatic approach can be employed for its synthesis.[11][12]

Principle: This method involves the chemical acylation of Coenzyme A (CoA) with a suitable precursor, such as a Meldrum's acid derivative of hexanoic acid.

Materials:

-

Coenzyme A lithium salt

-

Hexanoyl Meldrum's acid

-

Triethylamine (B128534) (TEA)

-

Dimethylformamide (DMF)

-

HPLC system for purification

Protocol:

-

Dissolve hexanoyl Meldrum's acid in DMF.

-

Add a 1.2 molar excess of triethylamine and stir for 10 minutes at room temperature.

-

In a separate vial, dissolve Coenzyme A lithium salt in water.

-

Slowly add the activated hexanoyl solution to the CoA solution with constant stirring.

-

Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.

-

Purify the this compound product by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Lyophilize the collected fractions to obtain pure this compound.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Assay for 3-Ketoacyl-CoA Synthase (KCS) Activity

Principle: The activity of KCS can be measured using a spectrophotometric assay that detects the formation of the β-ketoacyl-CoA product.[13] The enol form of the β-ketoacyl-CoA, in the presence of bovine serum albumin (BSA), exhibits a characteristic absorbance peak at 303 nm.

Materials:

-

Microsomal preparation or purified KCS enzyme

-

Butyryl-CoA (substrate)

-

Malonyl-CoA (substrate)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 303 nm

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, BSA, and butyryl-CoA in a quartz cuvette.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA and the enzyme preparation.

-

Immediately monitor the increase in absorbance at 303 nm over time.

-

The initial rate of the reaction is proportional to the KCS activity.

-

Calculate the specific activity using the molar extinction coefficient for the this compound-BSA complex (to be determined empirically).

Assay for 3-Ketoacyl-CoA Reductase (KCR) Activity

Principle: The activity of KCR is determined by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

-

Microsomal preparation or purified KCR enzyme

-

This compound (substrate)

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing the reaction buffer and this compound in a quartz cuvette.

-

Add the enzyme preparation and pre-incubate at the desired temperature for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH oxidation is directly proportional to the KCR activity.

-

Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The fatty acid elongation cycle showing the formation and conversion of this compound.

References

- 1. An ancestral role for 3-KETOACYL-COA SYNTHASE3 as a negative regulator of plant cuticular wax synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Frontiers | Genome-wide identification and expression analysis of 3-ketoacyl-CoA synthase gene family in rice (Oryza sativa L.) under cadmium stress [frontiersin.org]

- 5. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Spectrophotometric assay for the condensing enzyme activity of the microsomal fatty acid chain elongation system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads: A Technical Guide to 3-Ketohexanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketohexanoyl-Coenzyme A (CoA) is a pivotal intermediate situated at the crossroads of lipid metabolism, playing a critical role in both the anabolic pathway of fatty acid elongation and the catabolic process of beta-oxidation. Its transient nature underscores the dynamic balance between lipid synthesis and degradation, making it a molecule of significant interest in metabolic research and a potential target for therapeutic intervention in various metabolic disorders. This technical guide provides an in-depth exploration of the metabolic pathways involving 3-Ketohexanoyl-CoA, complete with quantitative data, detailed experimental protocols for its analysis, and visual representations of the associated biochemical processes.

Introduction

Lipid metabolism is a complex network of interconnected pathways essential for energy storage, membrane structure, and cellular signaling. Within this network, the metabolism of fatty acids is a central hub, and this compound emerges as a key short-chain acyl-CoA thioester. It is the product of the condensation of butyryl-CoA and acetyl-CoA in the fatty acid synthesis pathway and is also an intermediate in the beta-oxidation of hexanoic acid and other longer-chain fatty acids.[1][2] The enzymes that catalyze its formation and subsequent conversion are critical control points in regulating metabolic flux. Understanding the intricacies of the this compound metabolic pathway is therefore fundamental to deciphering the broader landscape of lipid homeostasis and its dysregulation in disease.

The this compound Metabolic Pathway

This compound is primarily involved in two opposing, yet interconnected, metabolic pathways: fatty acid synthesis (elongation) and fatty acid oxidation (beta-oxidation).

Role in Fatty Acid Synthesis (Elongation)

In the mitochondrial fatty acid synthesis (mFAS) pathway, this compound is formed through the condensation of butyryl-CoA with acetyl-CoA. This reaction is catalyzed by β-ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase).[3][4] Subsequently, this compound is reduced to 3-hydroxyhexanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase , utilizing NADH as a reducing agent.[5][6] This is a critical step in the elongation of the fatty acid chain.

Role in Fatty Acid Beta-Oxidation

Conversely, during the beta-oxidation of hexanoic acid (a six-carbon fatty acid), this compound is an intermediate.[7][8] The process begins with the activation of hexanoic acid to hexanoyl-CoA. Following a series of dehydrogenation and hydration steps, 3-hydroxyhexanoyl-CoA is oxidized to this compound by 3-hydroxyacyl-CoA dehydrogenase , this time using NAD+ as an oxidizing agent.[9] The final step in this cycle is the thiolytic cleavage of this compound by β-ketoacyl-CoA thiolase into butyryl-CoA and acetyl-CoA, with the latter entering the citric acid cycle for energy production.[1][9]

Quantitative Data

The study of metabolic pathways relies on the precise quantification of intermediates and the characterization of the enzymes involved. The following tables summarize key quantitative data related to the this compound pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

| β-Ketoacyl-CoA Thiolase | Acetyl-CoA | ~1500 | 2.5 | Clostridium thermoaceticum | [10] |

| β-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA | - | - | Z. ramigera | [4] |

| 3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-hydroxyacyl-CoA | - | - | General | [5] |

| 3-Hydroxyacyl-CoA Dehydrogenase | Medium-chain 3-hydroxyacyl-CoAs | Lower | Higher | Pig heart | [11] |

| 3-Hydroxyacyl-CoA Dehydrogenase | Long-chain 3-hydroxyacyl-CoAs | Lower | Lower | Pig heart | [11] |

| Acetyl-CoA C-acetyltransferase | Acetyl-CoA | - | - | General | [4] |

Note: Specific kinetic data for this compound is limited in the literature. The presented data is for analogous substrates and provides a representative understanding of enzyme kinetics in this pathway. "-" indicates data not specified in the cited sources.

Table 2: Cellular Concentrations of Acyl-CoAs

| Acyl-CoA | Concentration (pmol/106 cells) | Cell Line | Reference |

| Total Fatty Acyl-CoAs | 12 ± 1.0 | RAW264.7 | [12] |

| Total Fatty Acyl-CoAs | 80.4 ± 6.1 | MCF7 | [12] |

| C16:0-CoA | - | - | [12] |

| C18:0-CoA | - | - | [12] |

| C24:0-CoA | ~ as C16:0/C18:0 | MCF7 | [12] |

| C26:0-CoA | ~ as C16:0/C18:0 | MCF7 | [12] |

Note: Quantitative data for specific acyl-CoAs, including this compound, is highly dependent on the cell type and metabolic state. The provided data illustrates the range of total acyl-CoA concentrations and the distribution of different chain lengths in two distinct cell lines.

Experimental Protocols

Accurate measurement of this compound and the activity of related enzymes is crucial for studying its metabolic role. The following are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological samples.[12][13][14]

4.1.1. Sample Preparation (Protein Precipitation)

-

Harvest cells or homogenize tissue samples on ice.

-

For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Add a cold extraction solvent, such as a mixture of acetonitrile (B52724) and methanol (B129727), to the sample to precipitate proteins and extract metabolites.[15]

-

Vortex the mixture vigorously and incubate on ice for 20 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the acyl-CoAs.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[13]

4.1.2. Liquid Chromatography (LC) Separation

-

Utilize a reversed-phase C18 column for the separation of acyl-CoAs.[16]

-

Employ a binary solvent system with a gradient elution.

-

A typical gradient could be: 0-3 min, 15% B; 3-5.5 min, ramp to 95% B; 5.5-14.5 min, hold at 95% B; 14.5-15 min, return to 2% B.[16]

-

Set the flow rate to an appropriate value for the column dimensions (e.g., 0.2 mL/min).[13]

4.1.3. Tandem Mass Spectrometry (MS/MS) Detection

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[12]

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound.

-

The precursor ion ([M+H]+) for this compound (C27H44N7O18P3S) is m/z 879.17.

-

A characteristic product ion is formed by the neutral loss of the 5'-ADP moiety (507.3 Da), resulting in a fragment of m/z 371.87.[13][14]

-

Optimize collision energy and other MS parameters for the specific instrument used.

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure standard.

Beta-Oxidation Assay using Radiolabeled Substrates

This assay measures the rate of beta-oxidation by quantifying the production of radiolabeled water from a 3H-labeled fatty acid substrate.[17][18]

4.2.1. Preparation of Radiolabeled Substrate

-

Prepare a stock solution of unlabeled palmitic acid in ethanol (B145695).[17]

-

Add a known amount of [9,10-3H]-palmitic acid to the unlabeled palmitic acid solution.[17]

-

Evaporate the ethanol under a stream of nitrogen.[17]

-

Resuspend the fatty acid mixture in a Krebs-Ringer buffer containing fatty-acid-free bovine serum albumin (BSA) to create a BSA-palmitate complex.[17]

4.2.2. Cell Incubation and Reaction

-

Wash cultured cells with PBS.

-

Add the reaction mixture containing the 3H-palmitate-BSA complex to the cells.

-

Incubate the cells at 37°C for a defined period (e.g., 1-2 hours).

-

To terminate the reaction, add trichloroacetic acid (TCA) to the media to precipitate proteins.[18]

4.2.3. Separation and Quantification of Radiolabeled Water

-

Centrifuge the samples to pellet the precipitated protein.

-

Load the supernatant onto an anion-exchange chromatography column to bind the unreacted [3H]-palmitate.[17]

-

Elute the radiolabeled water (3H2O) from the column with deionized water.[17]

-

Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The amount of 3H2O produced is directly proportional to the rate of beta-oxidation.

Visualizations of Metabolic Pathways and Workflows

Visual representations are essential for understanding the complex relationships within metabolic pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Conclusion

This compound stands as a critical juncture in cellular lipid metabolism, intricately linking the synthesis and degradation of fatty acids. Its steady-state concentration is a reflection of the metabolic status of the cell, and any perturbation in the enzymes that produce or consume it can have significant physiological consequences. The technical protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the role of this compound in health and disease. Further research into the specific regulation of the enzymes governing its metabolism will undoubtedly unveil new therapeutic targets for a range of metabolic disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Purification and characterization of fatty acid beta-oxidation enzymes from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl-CoA C-Acyltransferase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. Acetyl-CoA C-acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]

- 10. Kinetic characterization of the [3'-32P]coenzyme A/acetyl coenzyme A exchange catalyzed by a three-subunit form of the carbon monoxide dehydrogenase/acetyl-CoA synthase from Clostridium thermoaceticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-oxidation assay [macdougald.lab.medicine.umich.edu]

- 18. mouselivercells.com [mouselivercells.com]

The Pivotal Role of 3-Ketohexanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial beta-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce energy. This guide provides an in-depth technical examination of the function of a key intermediate, 3-Ketohexanoyl-CoA, in this process. We will explore its enzymatic processing by medium-chain 3-ketoacyl-CoA thiolase (MCKAT), the kinetics of this reaction, regulatory mechanisms, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic research and drug development.

Introduction: The Beta-Oxidation Spiral

Mitochondrial beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. For a six-carbon fatty acid like hexanoic acid, it undergoes two cycles of beta-oxidation. This compound is the product of the third step in the first cycle of beta-oxidation of hexanoyl-CoA.

The Function of this compound

This compound serves as the substrate for the final enzyme in its respective beta-oxidation cycle, medium-chain 3-ketoacyl-CoA thiolase (MCKAT), which is encoded by the ACAA2 gene.[1][2] This enzyme catalyzes the thiolytic cleavage of this compound, a reaction that requires a molecule of coenzyme A (CoA). The products of this reaction are a four-carbon fatty acyl-CoA (Butyryl-CoA) and a two-carbon acetyl-CoA molecule.[3] The resulting Butyryl-CoA then proceeds to the next cycle of beta-oxidation, while the acetyl-CoA can enter the citric acid cycle to generate ATP.

Enzymatic Promiscuity and its Implications

Mitochondrial 3-ketoacyl-CoA thiolases exhibit substrate promiscuity, meaning they can act on substrates with varying chain lengths.[3][4] MCKAT, for instance, acts on medium-chain 3-ketoacyl-CoAs. This promiscuity can lead to competition between substrates of different chain lengths, which has significant implications for the regulation of the beta-oxidation pathway, particularly under conditions of high fatty acid influx.[3][4]

Quantitative Data

The enzymatic processing of this compound by MCKAT is characterized by specific kinetic parameters. Understanding these parameters is crucial for modeling metabolic flux and for the development of potential therapeutic interventions.

| Substrate | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | Source |

| This compound | Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) | 6.7 | Not explicitly found for C6, but for acetoacetyl-CoA (C4) it is 14.8 | [4][5] |

| 3-Keto-octanoyl-CoA | Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) | 12.4 | Not Found | [4] |

Regulatory Mechanisms

The processing of this compound is subject to several layers of regulation, ensuring that the rate of beta-oxidation is matched to the cell's energy demands.

Product Inhibition

The activity of MCKAT can be inhibited by its products, Butyryl-CoA and acetyl-CoA. This is a form of feedback inhibition that can slow down the beta-oxidation spiral when the levels of these products are high, indicating sufficient energy production.[3]

Transcriptional Regulation

The expression of the ACAA2 gene, which encodes MCKAT, is regulated by transcription factors. One key regulator is the Forkhead box protein O4 (FOXO4).[6] The activity of FOXO4 itself is controlled by upstream signaling pathways, including the insulin (B600854)/IGF-1 signaling pathway.[7][8] When insulin/IGF-1 signaling is low (e.g., during fasting), FOXO4 can be activated, leading to changes in the expression of its target genes, including potentially ACAA2.

Signaling Pathways

The regulation of ACAA2 expression by FOXO4 is integrated with broader metabolic signaling networks. The PI3K/AKT pathway, a central node in insulin signaling, negatively regulates FOXO4 activity by promoting its phosphorylation and nuclear exclusion.[7][8] Conversely, stress-activated kinases like JNK can positively regulate FOXO4.[7]

Experimental Protocols

The study of this compound and the enzymes that process it requires specific experimental methodologies. Below are detailed protocols for assaying MCKAT activity.

Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity (DTNB Method)

This assay measures the release of Coenzyme A (CoA) during the thiolytic cleavage of this compound. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Magnesium chloride (MgCl₂) (10 mM)

-

Coenzyme A (CoA) (0.2 mM)

-

This compound (substrate, 0.1 mM)

-

DTNB (2 mM in 50 mM Tris-HCl, pH 8.0)

-

Purified or mitochondrial extract containing 3-ketoacyl-CoA thiolase

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CoA in a cuvette.

-

Add the enzyme sample to the reaction mixture and incubate for 2-3 minutes at 30°C to allow for temperature equilibration.

-

Initiate the reaction by adding this compound.

-

Immediately after adding the substrate, add DTNB to the reaction mixture.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the rate of increase in absorbance. The molar extinction coefficient of TNB at 412 nm is 13,600 M⁻¹cm⁻¹.

Coupled Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity

This assay couples the production of acetyl-CoA from the thiolase reaction to the reduction of NAD⁺ by the sequential action of citrate (B86180) synthase and malate (B86768) dehydrogenase. The formation of NADH is monitored by the increase in absorbance at 340 nm.

Materials:

-

HEPES buffer (100 mM, pH 8.0)

-

Malate (10 mM)

-

NAD⁺ (2 mM)

-

Coenzyme A (CoA) (0.1 mM)

-

This compound (substrate, 0.1 mM)

-

Citrate synthase (excess)

-

Malate dehydrogenase (excess)

-

Purified or mitochondrial extract containing 3-ketoacyl-CoA thiolase

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, malate, NAD⁺, and CoA in a cuvette.

-

Add citrate synthase and malate dehydrogenase to the reaction mixture.

-

Add the enzyme sample and incubate for 2-3 minutes at 30°C.

-

Initiate the reaction by adding this compound.

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate of NADH formation is directly proportional to the activity of the 3-ketoacyl-CoA thiolase. The molar extinction coefficient of NADH at 340 nm is 6,220 M⁻¹cm⁻¹.

Visualizations

Mitochondrial Beta-Oxidation of Hexanoyl-CoA

References

- 1. ACAA2 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]

- 4. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. ACAA2 Protects Against Cardiac Dysfunction and Lipid Peroxidation in Renal Insufficiency with the Treatment of S-Nitroso-L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current perspective on the regulation of FOXO4 and its role in disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of FOXO Factors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

3-Ketohexanoyl-CoA: A Pivotal Intermediate in Fatty Acid Elongation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid elongation is a fundamental metabolic process responsible for the synthesis of long-chain and very-long-chain fatty acids, which are essential components of cellular membranes, signaling molecules, and energy storage lipids. This intricate process occurs through a series of four sequential enzymatic reactions, iteratively adding two-carbon units to a growing acyl-CoA chain. A key, yet transient, intermediate in this cycle is 3-ketohexanoyl-CoA. Understanding the formation, conversion, and regulation of this C6 β-ketoacyl-CoA is critical for elucidating the dynamics of fatty acid metabolism and for the development of therapeutic interventions targeting lipid-related disorders. This technical guide provides a comprehensive overview of the role of this compound in fatty acid elongation, detailing the enzymatic steps, relevant kinetic data, experimental methodologies for its study, and the logical flow of the pathway.

The Fatty Acid Elongation Cycle: The Central Role of this compound

The elongation of fatty acids beyond the initial C16 palmitate synthesized by fatty acid synthase (FAS) occurs primarily in the endoplasmic reticulum and mitochondria.[1] Each elongation cycle involves four core reactions, starting with a pre-existing acyl-CoA, such as butyryl-CoA (C4), and extending it by a two-carbon unit derived from malonyl-CoA. The formation of hexanoyl-CoA from butyryl-CoA proceeds via the intermediate this compound.

The four key enzymatic steps in the elongation cycle leading to the synthesis of hexanoyl-CoA are:

-

Condensation: Butyryl-CoA condenses with malonyl-CoA in a reaction catalyzed by β-ketoacyl-CoA synthase (KCS) . This reaction releases a molecule of CO2 and forms this compound.[2] The KCS family of enzymes is considered rate-limiting for the overall elongation process and exhibits substrate specificity for different chain lengths.[3]

-

Reduction: The keto group at the C3 position of this compound is then reduced to a hydroxyl group by 3-ketoacyl-CoA reductase (KCR) , utilizing NADPH as the reducing agent. This reaction yields (S)-3-hydroxyhexanoyl-CoA.[4]

-

Dehydration: The hydroxyl group of (S)-3-hydroxyhexanoyl-CoA is removed by 3-hydroxyacyl-CoA dehydratase (HCD) , forming a double bond between C2 and C3 and producing trans-2-hexenoyl-CoA.[5]

-

Reduction: Finally, the double bond of trans-2-hexenoyl-CoA is reduced by enoyl-CoA reductase (ECR) , again using NADPH as the reductant, to form the saturated hexanoyl-CoA. This elongated acyl-CoA can then serve as a substrate for the next round of elongation.

This cyclical process is central to the synthesis of a diverse array of fatty acids within the cell.

Signaling Pathways and Logical Relationships

The fatty acid elongation pathway is a highly organized and sequential process. The logical flow of the conversion of butyryl-CoA to hexanoyl-CoA, highlighting the central position of this compound, can be visualized as a linear pathway.

Quantitative Data on Enzyme Kinetics

Precise kinetic parameters for the enzymes of the fatty acid elongation cycle with C6 intermediates are not extensively documented. However, data from studies on short-chain substrates provide valuable insights into the catalytic efficiencies of these enzymes. The following tables summarize available kinetic data for the enzymes involved in the conversion of butyryl-CoA to hexanoyl-CoA, using the closest available short-chain substrates.

Table 1: Kinetic Parameters of β-Ketoacyl-CoA Synthase (KCS) with Short-Chain Acyl-CoA Substrates

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Arabidopsis thaliana (AtKCS1) | C16:0-CoA | ~10 | - | [6] |

| Arabidopsis thaliana (AtKCS) | C18:0-CoA | ~12 | - | [6] |

Note: Specific kinetic data for KCS with butyryl-CoA is limited. The data presented is for longer chain substrates to illustrate typical affinity.

Table 2: Kinetic Parameters of 3-Ketoacyl-CoA Reductase (KCR)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Saccharomyces cerevisiae | 3-Oxopalmitoyl-CoA | 5.8 | - | [4] |

Table 3: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydratase (HCD)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Human (HACD1) | 3-Hydroxypalmitoyl-CoA | - | - | [7] |

| Human (HACD2) | 3-Hydroxypalmitoyl-CoA | - | - | [7] |

Note: Quantitative kinetic parameters for HCD with short-chain substrates are not well-documented in the literature.

Table 4: Kinetic Parameters of Enoyl-CoA Reductase (ECR)

| Enzyme Source | Substrate | Km (µM) | Specific Activity (nmol/min/mg) | Reference |

| Euglena gracilis | Crotonyl-CoA (C4) | 68 | 2-3 fold higher with NADH | |

| Euglena gracilis | trans-2-Hexenoyl-CoA (C6) | 91 | 2-3 fold higher with NADH | |

| Rat Liver Microsomes | trans-2-Hexenoyl-CoA (C6) | - | 65 | [8] |

Experimental Protocols

The study of this compound and the fatty acid elongation pathway requires a combination of in vitro enzymatic assays and advanced analytical techniques for the detection and quantification of acyl-CoA intermediates.

In Vitro Fatty Acid Elongation Assay

This assay measures the overall activity of the fatty acid elongation machinery in a microsomal preparation using a radiolabeled precursor.

Workflow Diagram:

Methodology:

-

Microsome Preparation: Isolate microsomes from a relevant tissue or cell line (e.g., liver) by differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing:

-

Microsomal protein (e.g., 100 µg)

-

Butyryl-CoA (e.g., 20 µM) as the primer

-

[14C]-Malonyl-CoA (e.g., 50 µM, with a specific activity)

-

NADPH (e.g., 200 µM)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to hydrolyze the acyl-CoAs to free fatty acids.

-

Extraction: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

-

Analysis: Separate the fatty acids by reverse-phase high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) and quantify the incorporation of radioactivity into elongated fatty acids (e.g., hexanoic acid) using a scintillation counter or phosphorimager.

Analysis of Acyl-CoA Intermediates by LC-MS/MS

This method allows for the direct detection and quantification of acyl-CoA species, including this compound, from biological samples or in vitro reactions.

Workflow Diagram:

Methodology:

-

Sample Collection and Quenching: Rapidly quench metabolic activity in cell or tissue samples by flash-freezing in liquid nitrogen or using cold extraction solvents.

-

Extraction: Extract acyl-CoAs using a suitable solvent mixture (e.g., acetonitrile/methanol/water). It is crucial to keep the samples cold to minimize degradation.

-

Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step can be employed to enrich for acyl-CoAs and remove interfering substances.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the acyl-CoA species using a reverse-phase HPLC column (e.g., C18) with a gradient elution.

-

Mass Spectrometry: Detect the eluted compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and other intermediates should be established using authentic standards.

-

-

Quantification: Quantify the concentration of this compound by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Conclusion and Future Directions

This compound represents a critical, albeit transient, juncture in the fatty acid elongation cycle. The enzymatic machinery responsible for its synthesis and subsequent reduction are tightly regulated to ensure the efficient production of a diverse range of fatty acids. While the overall pathway is well-characterized, a deeper understanding of the specific kinetics and in vivo concentrations of short-chain intermediates like this compound is still an area of active research.

For drug development professionals, the enzymes of the fatty acid elongation pathway, particularly the rate-limiting β-ketoacyl-CoA synthases, represent promising targets for therapeutic intervention in diseases characterized by aberrant lipid metabolism, such as metabolic syndrome, certain cancers, and inflammatory disorders. The detailed experimental protocols provided in this guide offer a robust framework for investigating the efficacy of novel inhibitors and for further dissecting the intricate regulation of this essential metabolic pathway. Future research, aided by advancements in quantitative proteomics and metabolomics, will undoubtedly provide a more complete picture of the dynamic regulation of fatty acid elongation and the precise role of intermediates like this compound in cellular physiology and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Ketoacyl synthase - Wikipedia [en.wikipedia.org]

- 3. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 5. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]

- 6. Substrate specificity of Arabidopsis 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Ketohexanoyl-CoA: Discovery, Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketohexanoyl-Coenzyme A (3-Ketohexanoyl-CoA) is a pivotal, yet transient, metabolic intermediate in the beta-oxidation and biosynthesis of fatty acids. Its discovery was not a singular event but rather an integral part of the broader elucidation of these fundamental metabolic pathways. This technical guide provides a comprehensive overview of the history, discovery, and biochemical significance of this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its enzymatic synthesis and analysis, and a summary of the kinetic data of the enzymes that metabolize it. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually represent the complex processes in which this compound participates. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the groundbreaking research that unveiled the mechanism of fatty acid beta-oxidation. While a specific date for its individual discovery is not documented, its existence was predicted and later confirmed through the systematic work of numerous scientists throughout the mid-20th century.

The conceptual framework for beta-oxidation was laid in the early 1900s by Georg Knoop and Henry Drysdale Dakin, who proposed a stepwise shortening of fatty acid chains by two-carbon units. However, it was the pioneering work on the enzymes of this pathway that led to the identification of its intermediates. The enzymes responsible for the formation and degradation of 3-ketoacyl-CoA intermediates, namely 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase, were isolated and characterized, confirming the presence of these transient molecules.[1][2]

The development of techniques such as chromatography, including paper and column chromatography, and later high-performance liquid chromatography (HPLC), was crucial for the separation and identification of these unstable acyl-CoA esters from complex biological mixtures. Early methods for the extraction of long-chain acyl-CoA esters from tissues laid the groundwork for the analysis of shorter-chain intermediates like this compound.

Physicochemical Properties

As a transient intermediate in metabolic pathways, comprehensive experimental data on the bulk physical properties of this compound are scarce. However, its chemical and molecular properties have been determined and are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C27H44N7O18P3S | [3][4] |

| Molecular Weight | 879.661 g/mol | [5] |

| Monoisotopic Mass | 879.167637865 Da | [5] |

| CAS Number | 19774-86-8 | [3][4] |

| Water Solubility | 3.43 g/L (Predicted) | [6] |

| logP | -0.04 (Predicted) | [6] |

| pKa (Strongest Acidic) | 0.83 (Predicted) | [6] |

| pKa (Strongest Basic) | 4.95 (Predicted) | [6] |

Metabolic Significance and Signaling Pathways

This compound is a key intermediate in two major metabolic pathways: fatty acid beta-oxidation (catabolism) and fatty acid elongation (anabolism).

Fatty Acid Beta-Oxidation

In the mitochondrial matrix, this compound is the product of the third step in the beta-oxidation of hexanoyl-CoA. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes L-3-hydroxyhexanoyl-CoA using NAD+ as a cofactor.[7][8] Subsequently, this compound is the substrate for 3-ketoacyl-CoA thiolase, which catalyzes a thiolytic cleavage, yielding butyryl-CoA and acetyl-CoA.[2][8] This cycle continues until the fatty acid is completely broken down into acetyl-CoA units.

Fatty Acid Elongation

In the reverse reaction, which occurs in both mitochondria and the endoplasmic reticulum, this compound is an intermediate in the elongation of fatty acid chains. Here, butyryl-CoA is condensed with acetyl-CoA in a reaction catalyzed by 3-ketoacyl-CoA thiolase to form this compound.[5] This is followed by a reduction, dehydration, and a second reduction to yield hexanoyl-CoA.

Quantitative Data

The enzymes that catalyze the reactions involving this compound have been studied to determine their kinetic parameters. The following table summarizes available data for the key enzymes with C6 substrates. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Source |

| 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyhexanoyl-CoA | ~5-15 | ~150-200 | Pig Heart | [9] |

| 3-Ketoacyl-CoA Thiolase | This compound | Not specified | Not specified | General | [1][2] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a method for the in vitro enzymatic synthesis of this compound from L-3-hydroxyhexanoyl-CoA.

Materials:

-

L-3-hydroxyhexanoyl-CoA

-

Purified 3-hydroxyacyl-CoA dehydrogenase

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD+, and L-3-hydroxyhexanoyl-CoA in a quartz cuvette.

-

Equilibrate the mixture to the optimal temperature for the enzyme (typically 25-37°C).

-

Initiate the reaction by adding a catalytic amount of purified 3-hydroxyacyl-CoA dehydrogenase.

-

Monitor the progress of the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The reaction is complete when the absorbance at 340 nm plateaus.

-

The resulting solution contains this compound. This can be purified using techniques such as solid-phase extraction or HPLC.

Analysis of this compound by HPLC

This protocol outlines a general method for the separation and detection of this compound from a mixture of acyl-CoA esters using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Sample containing this compound

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3)

-

Mobile phase B: Acetonitrile or methanol

-

Acyl-CoA standards

Procedure:

-

Prepare the sample by deproteinization (e.g., with perchloric acid) followed by centrifugation.

-

Inject the supernatant onto the C18 column equilibrated with the initial mobile phase conditions (a high percentage of mobile phase A).

-

Elute the acyl-CoA esters using a linear gradient of increasing mobile phase B.

-

Monitor the elution profile by measuring the absorbance at 260 nm (the absorbance maximum for the adenine ring of Coenzyme A).

-

Identify the this compound peak by comparing its retention time to that of a purified standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.

Conclusion

This compound stands as a critical juncture in fatty acid metabolism, its formation and breakdown being tightly regulated to meet the energetic and biosynthetic needs of the cell. While its discovery was not marked by a single event, its importance is undeniable in the context of the intricate network of metabolic reactions. The information and protocols provided in this guide offer a foundational resource for researchers and professionals seeking to understand and investigate the role of this key metabolic intermediate. Further research into the specific regulatory mechanisms governing the flux through the this compound pool will undoubtedly provide deeper insights into metabolic health and disease, opening new avenues for therapeutic intervention.

References

- 1. InterPro [ebi.ac.uk]

- 2. Thiolase - Wikipedia [en.wikipedia.org]

- 3. ketohexanoyl-CoA | C27H44N7O18P3S | CID 440610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Coenzyme A, S-(3-oxohexanoate) | C27H44N7O18P3S | CID 3082152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P. aeruginosa Metabolome Database: 3-Oxohexanoyl-CoA (PAMDB000539) [pseudomonas.umaryland.edu]

- 6. Showing Compound 3-Oxohexanoyl-CoA (FDB023262) - FooDB [foodb.ca]

- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Ketohexanoyl-CoA in Microbial Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketohexanoyl-CoA is a pivotal intermediate in microbial metabolism, primarily recognized for its role as a precursor in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, the enzymes responsible for its synthesis and conversion, and its significance in the production of medium-chain-length PHAs (mcl-PHAs). This document details quantitative data on enzyme kinetics and intracellular metabolite concentrations, provides explicit experimental protocols for relevant assays and genetic manipulations, and includes detailed pathway and workflow diagrams to facilitate a deeper understanding of this key metabolic node.

Introduction

This compound is an acyl-CoA thioester that serves as a critical branch-point metabolite, linking fatty acid metabolism with the synthesis of valuable biopolymers. Its primary role is in the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], a copolymer with desirable material properties that can be tailored by controlling the incorporation of the 3-hydroxyhexanoate (B1247844) (3HHx) monomer, which is derived from this compound. Understanding the metabolic flux through this intermediate is crucial for the rational design of microbial cell factories for the production of advanced biomaterials.

Metabolic Pathways Involving this compound

This compound is primarily synthesized through a Claisen condensation reaction and is subsequently reduced to form the precursor for 3HHx monomer incorporation into PHA.

Biosynthesis of this compound

The formation of this compound is catalyzed by a β-ketothiolase (EC 2.3.1.16). This enzyme condenses a molecule of butyryl-CoA with a molecule of acetyl-CoA. In many PHA-producing bacteria, such as Ralstonia eutropha, multiple β-ketothiolase isoenzymes exist with varying substrate specificities. While the primary β-ketothiolase for poly(3-hydroxybutyrate) (PHB) synthesis, PhaA, shows high specificity for the condensation of two acetyl-CoA molecules, other isoenzymes like BktB exhibit a broader substrate range and are more efficient at condensing acetyl-CoA with longer-chain acyl-CoAs like butyryl-CoA.[1][2]

Reduction to (R)-3-Hydroxyhexanoyl-CoA

The subsequent step is the stereospecific reduction of this compound to (R)-3-Hydroxyhexanoyl-CoA. This reaction is catalyzed by an NADPH-dependent 3-ketoacyl-CoA reductase (EC 1.1.1.36), often designated as PhaB in the context of PHA synthesis.[3][4] The resulting (R)-3-Hydroxyhexanoyl-CoA is the direct precursor for its incorporation into the growing PHA polymer chain by PHA synthase (PhaC).

The central role of this compound in linking central carbon metabolism to mcl-PHA synthesis is depicted in the following diagram.

Quantitative Data

Precise quantitative data is essential for metabolic modeling and engineering efforts. This section summarizes available data on enzyme kinetics and intracellular metabolite concentrations.

Enzyme Kinetic Parameters

While specific kinetic data for the synthesis and reduction of this compound are not extensively reported, data for homologous reactions provide valuable insights.

| Enzyme | Organism | Substrate(s) | K_m | V_max | k_cat | Reference(s) |

| β-Ketothiolase (BktB) | Ralstonia eutropha H16 | Acetoacetyl-CoA | 11.58 µM | 1.5 µmol/min | 102.18 s⁻¹ | [5] |

| β-Ketothiolase (PhaA) | Ralstonia eutropha H16 | β-Ketohexanoyl-CoA | - | No detected activity | - | [2] |

| 3-Ketoacyl-CoA Thiolase (A1887) | Ralstonia eutropha H16 | Acetoacetyl-CoA | 158 µM | 32 mmol/min | 5 x 10⁶ s⁻¹ | [6] |

| Acetoacetyl-CoA Reductase (PhaB) | Ralstonia eutropha H16 | Acetoacetyl-CoA | - | - | - | [3][4] |

Intracellular Metabolite Concentrations

Direct quantification of intracellular this compound is challenging and not widely reported. However, measurements of other relevant acyl-CoA pools in PHA-producing bacteria like Pseudomonas putida provide a valuable context for understanding the metabolic environment.

| Metabolite | Organism | Condition | Concentration (nmol/gCDW) | Reference(s) |

| Acetyl-CoA | Pseudomonas putida H | PHA production | ~150-200 | [8] |

| Malonyl-CoA | Pseudomonas putida H | PHA production | ~20-30 | [8] |

| Succinyl-CoA | Pseudomonas putida H | PHA production | ~50-70 | [8] |

Note: CDW stands for Cell Dry Weight. These values can vary significantly based on the specific strain, carbon source, and cultivation conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Enzyme Activity Assays

This assay measures the cleavage of a 3-ketoacyl-CoA substrate.

-

Principle: The thiolysis of 3-ketoacyl-CoA by β-ketothiolase in the presence of Coenzyme A (CoA) results in the formation of an acyl-CoA and acetyl-CoA. The disappearance of the 3-ketoacyl-CoA can be monitored spectrophotometrically by the decrease in absorbance at 303 nm, which is characteristic of the enolate form of the β-ketoester bond.

-

Reagents:

-

1 M Tris-HCl buffer, pH 8.0

-

1 M MgCl₂

-

10 mM Coenzyme A (CoA) solution

-

10 mM this compound solution (or other 3-ketoacyl-CoA substrate)

-

Purified β-ketothiolase enzyme or cell-free extract

-

-

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing:

-

100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)

-

10 µL of 1 M MgCl₂ (final concentration: 10 mM)

-

10 µL of 10 mM CoA (final concentration: 0.1 mM)

-

Distilled water to a final volume of 1 mL (before adding substrate and enzyme).

-

-

Equilibrate the mixture at the desired temperature (e.g., 30°C).

-

Add a known amount of enzyme solution (e.g., 10-50 µL of cell-free extract or purified enzyme).

-

Initiate the reaction by adding 10 µL of 10 mM this compound (final concentration: 0.1 mM).

-

Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the 3-ketoacyl-CoA substrate.

-

This assay measures the NADPH-dependent reduction of this compound.

-

Principle: The reduction of this compound to (R)-3-Hydroxyhexanoyl-CoA is coupled with the oxidation of NADPH to NADP⁺. The rate of this reaction can be monitored by the decrease in absorbance at 340 nm, which is characteristic of NADPH.

-

Reagents:

-

1 M Tris-HCl buffer, pH 7.5

-

10 mM NADPH solution

-

10 mM this compound solution

-

Purified 3-ketoacyl-CoA reductase (PhaB) or cell-free extract

-

-

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing:

-

100 µL of 1 M Tris-HCl, pH 7.5 (final concentration: 100 mM)

-

15 µL of 10 mM NADPH (final concentration: 0.15 mM)

-

Distilled water to a final volume of 1 mL (before adding substrate and enzyme).

-

-

Equilibrate the mixture at the desired temperature (e.g., 30°C).

-

Add a known amount of enzyme solution (e.g., 10-50 µL of cell-free extract or purified enzyme).

-

Initiate the reaction by adding 10 µL of 10 mM this compound (final concentration: 0.1 mM).

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

Quantification of this compound by HPLC-MS/MS

This method allows for the sensitive and specific quantification of intracellular acyl-CoA species.

-

Principle: Cell extracts are prepared to preserve the integrity of the acyl-CoA molecules. These are then separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios and fragmentation patterns.

-

Outline of the Protocol:

-

Cell Quenching and Extraction: Rapidly quench metabolic activity of microbial cells by adding the culture to a cold solvent (e.g., -20°C methanol). Harvest cells by centrifugation at low temperature.

-

Lysis and Deproteinization: Lyse the cells (e.g., by sonication or bead beating) in an extraction buffer, followed by deproteinization (e.g., with perchloric acid or trichloroacetic acid).

-

Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient of an aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic mobile phase (e.g., acetonitrile) to separate the acyl-CoA species.

-

Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for this compound and an internal standard are monitored for quantification.

-

Genetic Manipulation Protocols

This protocol describes the basic steps for heterologous expression of a key enzyme in this compound synthesis.

-

Workflow:

This allows for the investigation of structure-function relationships and the engineering of enzyme properties.

-

Principle: A plasmid containing the phaB gene is used as a template for PCR with mutagenic primers that introduce the desired nucleotide change(s). The parental, non-mutated template DNA is then selectively digested, and the newly synthesized, mutated plasmid is transformed into E. coli.

-

General Protocol using a Commercial Kit (e.g., QuikChange):

-

Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

-

PCR Amplification: Set up a PCR reaction with a high-fidelity polymerase (e.g., Pfu), the template plasmid, and the mutagenic primers. The PCR cycles will amplify the entire plasmid, incorporating the mutation.

-

Template Digestion: Add the DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

-

Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.

-

Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

-

Conclusion

This compound stands as a crucial metabolic intermediate with significant implications for the biotechnological production of advanced biopolymers. A thorough understanding of the enzymes that govern its synthesis and conversion, coupled with precise quantitative data and robust experimental methodologies, is paramount for the successful engineering of microbial strains with enhanced production capabilities. This guide provides a foundational resource for researchers aiming to explore and manipulate this key metabolic pathway for applications in materials science and drug development. Further research focused on elucidating the specific kinetic properties of the enzymes acting on this compound and its precise intracellular quantification will undoubtedly accelerate progress in this exciting field.

References

- 1. Synthetic Control of Metabolic States in Pseudomonas putida by Tuning Polyhydroxyalkanoate Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple β-Ketothiolases Mediate Poly(β-Hydroxyalkanoate) Copolymer Synthesis in Ralstonia eutropha - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Directed Evolution and Structural Analysis of NADPH-Dependent Acetoacetyl Coenzyme A (Acetoacetyl-CoA) Reductase from Ralstonia eutropha Reveals Two Mutations Responsible for Enhanced Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Multiple Acetoacetyl Coenzyme A Reductases in Polyhydroxybutyrate Biosynthesis in Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification, crystallization and preliminary X-ray diffraction analysis of 3-ketoacyl-CoA thiolase A1887 from Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Central Role of 3-Ketohexanoyl-CoA in Polyhydroxyalkanoate (PHA) Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxyalkanoates (PHAs) are a versatile class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The monomer composition of these polymers dictates their physicochemical properties, ranging from rigid thermoplastics to flexible elastomers. The incorporation of medium-chain-length (mcl) monomers, such as 3-hydroxyhexanoate (B1247844) (3HHx), into short-chain-length (scl) PHA backbones, like poly(3-hydroxybutyrate) (P(3HB)), yields copolymers with significantly improved material properties. A pivotal intermediate in the biosynthesis of these valuable copolymers is 3-Ketohexanoyl-CoA . This technical guide provides an in-depth exploration of the metabolic pathways revolving around this compound, the key enzymes governing its synthesis and conversion, and its overall significance in the production of tailored PHAs. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the core metabolic and experimental workflows.

Introduction to PHA Biosynthesis and the Significance of this compound

Polyhydroxyalkanoates (PHAs) are microbial biopolyesters with the potential to replace conventional petroleum-based plastics in a wide array of applications. The most common PHA is the homopolymer poly(3-hydroxybutyrate) (P(3HB)), a stiff and brittle material. To enhance the flexibility and toughness of PHAs, copolymers incorporating medium-chain-length (mcl) monomers are produced. A prominent example is poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), which exhibits improved elasticity and a lower melting point compared to P(3HB).[1][2]

The biosynthesis of P(3HB-co-3HHx) involves the convergence of metabolic pathways that supply the two monomer precursors: (R)-3-hydroxybutyryl-CoA (3HB-CoA) and (R)-3-hydroxyhexanoyl-CoA (3HHx-CoA). This compound stands as a critical intermediate in the primary pathways leading to the formation of the 3HHx monomer. Its efficient synthesis and subsequent reduction are key determinants of the 3HHx content in the final copolymer, and thus, the material properties of the resulting bioplastic. Understanding the enzymatic and metabolic landscape surrounding this compound is therefore paramount for the rational design of microbial cell factories for high-yield production of tailored PHAs.

Metabolic Pathways Involving this compound

The formation of this compound and its conversion to (R)-3-hydroxyhexanoyl-CoA, the direct precursor for 3HHx incorporation into the PHA polymer, can occur through several metabolic routes. The primary pathways involve either the condensation of smaller acyl-CoA molecules or the β-oxidation of fatty acids.

De Novo Biosynthesis via Thiolase Condensation

In this pathway, this compound is synthesized through the condensation of two smaller acyl-CoA molecules, typically acetyl-CoA and butyryl-CoA. This reaction is catalyzed by a β-ketothiolase.

-

Step 1: Condensation by β-Ketothiolase (BktB) : A key enzyme in this pathway is a β-ketothiolase with broad substrate specificity, such as BktB from Cupriavidus necator. This enzyme catalyzes the condensation of acetyl-CoA and butyryl-CoA to form this compound, releasing a molecule of Coenzyme A (CoA).[3][4][5]

-

Step 2: Reduction by NADPH-Dependent Reductase (PhaB) : The resulting this compound is then stereoselectively reduced to (R)-3-hydroxyhexanoyl-CoA by an NADPH-dependent reductase. The acetoacetyl-CoA reductase, PhaB, from Ralstonia eutropha (now Cupriavidus necator), known for its role in P(3HB) synthesis, also exhibits activity towards this compound.[6][7][8][9][10]

-

Step 3: Polymerization by PHA Synthase (PhaC) : Finally, (R)-3-hydroxyhexanoyl-CoA is incorporated into the growing PHA chain by a PHA synthase (PhaC). The substrate specificity of the synthase is a critical factor determining the efficiency of 3HHx incorporation. For instance, PhaC from Aeromonas caviae (PhaCAc) is known to efficiently polymerize both 3HB-CoA and 3HHx-CoA.[1][11][12][13]

β-Oxidation Pathway

When fatty acids are used as a carbon source, intermediates of the β-oxidation cycle can be channeled into PHA biosynthesis.

-

Generation of 3-Ketoacyl-CoA Intermediates : The β-oxidation of fatty acids involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. One of the intermediates in this cycle is a 3-ketoacyl-CoA of varying chain lengths. When a C6 fatty acid (hexanoate) or longer fatty acids are metabolized, this compound is formed as an intermediate.

-

Conversion to (R)-3-Hydroxyacyl-CoA : The this compound generated during β-oxidation can be reduced to (R)-3-hydroxyhexanoyl-CoA by reductases. Additionally, another key enzyme, (R)-specific enoyl-CoA hydratase (PhaJ), can convert the enoyl-CoA intermediate of the β-oxidation pathway directly to (R)-3-hydroxyacyl-CoA, bypassing the 3-ketoacyl-CoA reductase step for PHA precursor formation.

Quantitative Data

The efficiency of P(3HB-co-3HHx) biosynthesis is highly dependent on the kinetic properties of the enzymes involved and the overall metabolic flux through the pathways.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes involved in the metabolism of this compound and related substrates.

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| β-Ketothiolase (BktB) | Cupriavidus necator | Acetyl-CoA + Acetyl-CoA | - | - | [3] |

| Acetyl-CoA + Propionyl-CoA | - | - | [3] | ||

| Acetoacetyl-CoA Reductase (PhaB) | Ralstonia eutropha | Acetoacetyl-CoA | 5.7 | - | [7][8] |

| NADPH | 19 | - | [14] | ||

| PHA Synthase (PhaC) | Aeromonas caviae | (R)-3-Hydroxybutyryl-CoA | - | - | [1] |

| (R)-3-Hydroxyhexanoyl-CoA | - | - | [1] | ||

| Chromobacterium sp. USM2 | (R)-3-Hydroxybutyryl-CoA | - | 238 ± 98 U/mg | [15] |

Note: Comprehensive kinetic data for this compound and its direct precursors/products are still being actively researched. The table will be updated as more specific data becomes available.

P(3HB-co-3HHx) Production in Engineered Microorganisms

The following table provides examples of P(3HB-co-3HHx) production in various engineered bacterial strains.

| Host Strain | Engineered Genes | Carbon Source | PHA Titer (g/L) | 3HHx content (mol%) | Reference |

| Cupriavidus necator PHB-4/pBBR_CnPro-phaCRp | phaC from Rhodococcus pyridinivorans | Crude Palm Kernel Oil (15 g/L) + Sodium Hexanoate (1.0 g/L) | 3.54 | - | [16] |

| Escherichia coli | pBBJPC and pfadBA-ter | Glucose | - | 12.9 | [17] |

| Cupriavidus necator Mutant | pBPP-ccrMeJAc-emd | Glucose | 2.38 | - | [4] |

| Burkholderia sp. Oh_219/phaCJ | phaCBP-M-CPF4 and phaJPa | Crude Glycerol + Capric Acid | - | 9.7 | [2] |

| Burkholderia sp. Oh_219/phaCJ | phaCBP-M-CPF4 and phaJPa | Crude Glycerol + Lauric Acid | 3.4 | 18.1 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and PHA biosynthesis.

Assay for β-Ketothiolase (Thiolysis Direction)

This protocol measures the thiolytic cleavage of a β-ketoacyl-CoA substrate.

Principle: The decrease in absorbance at 304 nm is monitored as the enolate form of the β-ketoacyl-CoA is consumed during the reaction.

Reagents:

-

1 M Tris-HCl buffer, pH 8.1

-

250 mM MgCl2

-

10 mM Coenzyme A (CoA) solution

-

10 mM β-Ketohexanoyl-CoA solution

-

Purified β-ketothiolase (e.g., BktB)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 µL of 1 M Tris-HCl, pH 8.1

-

100 µL of 250 mM MgCl2

-

Deionized water to a final volume of 1 mL (minus enzyme and substrate volumes)

-

-

Add the purified β-ketothiolase to the cuvette and mix gently.

-

Initiate the reaction by adding β-Ketohexanoyl-CoA.

-

Immediately monitor the decrease in absorbance at 304 nm for 5-10 minutes at 25°C using a spectrophotometer.

-

Calculate the enzyme activity using the molar extinction coefficient for the Mg2+-complexed enolate of β-ketohexanoyl-CoA (ε304 = 14.0 mM-1 cm-1).[3]

Assay for NADPH-Dependent Acetoacetyl-CoA Reductase (PhaB)

This protocol measures the activity of PhaB by monitoring the oxidation of NADPH.

Principle: The decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ is measured spectrophotometrically.

Reagents:

-

1 M Tris-HCl buffer, pH 8.0

-

100 mM this compound

-

10 mM NADPH

-

Purified PhaB enzyme

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

125 µL of 1 M Tris-HCl, pH 8.0

-

50 µL of 100 mM this compound

-

200 µL of 10 mM NADPH

-

Deionized water to a final volume of 1 mL (minus enzyme volume)

-

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding the purified PhaB enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε340 = 6.22 mM-1 cm-1).[14]

Assay for PHA Synthase (PhaC)

This protocol measures the activity of PHA synthase by quantifying the release of Coenzyme A.

Principle: The free thiol group of the released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Reagents:

-

1 M Tris-HCl buffer, pH 7.5

-

100 mg/mL Bovine Serum Albumin (BSA)

-

100 mM (R)-3-hydroxyhexanoyl-CoA

-

100 mM DTNB in Tris-HCl buffer

-

Purified or granule-associated PhaC enzyme

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

40 µL of 1 M Tris-HCl, pH 7.5

-

10 µL of 100 mg/mL BSA

-

10 µL of 100 mM DTNB

-

Deionized water to a final volume of 1 mL (minus enzyme and substrate volumes)

-

-

Add the PhaC enzyme preparation to the mixture.

-

Initiate the reaction by adding (R)-3-hydroxyhexanoyl-CoA.

-

Incubate at 30°C for a defined period (e.g., 1-10 minutes).

-

Stop the reaction by adding 100 µL of 10% (w/v) trichloroacetic acid.

-

Centrifuge to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 412 nm.

-

Calculate the amount of CoA released using a standard curve prepared with known concentrations of CoA.[15][18]

Quantification of Intracellular Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the quantification of intracellular acyl-CoAs, including this compound.

Principle: Cell extracts are prepared and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify specific acyl-CoA species.

Workflow:

References

- 1. Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multiple β-Ketothiolases Mediate Poly(β-Hydroxyalkanoate) Copolymer Synthesis in Ralstonia eutropha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbiotech.com [ijbiotech.com]

- 5. uniprot.org [uniprot.org]

- 6. Roles of Multiple Acetoacetyl Coenzyme A Reductases in Polyhydroxybutyrate Biosynthesis in Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanism of acetoacetyl-CoA enhanced kinetics for increased bioplastic production from Cupriavidus necator 428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Directed evolution and structural analysis of NADPH-dependent Acetoacetyl Coenzyme A (Acetoacetyl-CoA) reductase from Ralstonia eutropha reveals two mutations responsible for enhanced kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phasin Proteins Activate Aeromonas caviae Polyhydroxyalkanoate (PHA) Synthase but Not Ralstonia eutropha PHA Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phasin proteins activate Aeromonas caviae polyhydroxyalkanoate (PHA) synthase but not Ralstonia eutropha PHA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Directed Evolution and Structural Analysis of NADPH-Dependent Acetoacetyl Coenzyme A (Acetoacetyl-CoA) Reductase from Ralstonia eutropha Reveals Two Mutations Responsible for Enhanced Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Statistical optimization of P(3HB-co-3HHx) copolymers production by Cupriavidus necator PHB−4/pBBR_CnPro-phaCRp and its properties characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit [frontiersin.org]

An In-Depth Technical Guide on 3-Ketohexanoyl-CoA and its Connection to Ketogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ketohexanoyl-CoA, a key intermediate in the β-oxidation of medium-chain fatty acids (MCFAs), and its intrinsic connection to the vital metabolic process of ketogenesis. Medium-chain triglycerides (MCTs) and their constituent fatty acids are recognized for their potent ketogenic properties, which are of significant interest in therapeutic and research applications. This document delves into the biochemical pathways involving this compound, the enzymes responsible for its metabolism, and the regulatory mechanisms that govern its flux towards ketone body production. Detailed experimental protocols for the study of related enzymes and analytical methods for acyl-CoA quantification are provided to facilitate further research in this area. Furthermore, this guide presents key quantitative data and visualizes the metabolic pathways to offer a clear and detailed understanding of the subject for researchers, scientists, and professionals in drug development.